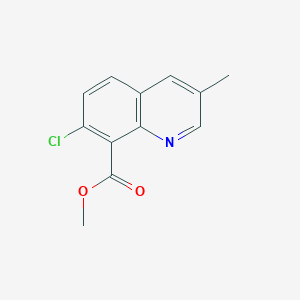

Quinmerac-methyl

概要

説明

Quinmerac-methyl, known chemically as 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide primarily used to control broad-leaved weeds in various crops, including cereals, rape, and beet . It is a versatile compound with applications in agriculture, pharmaceuticals, and environmental management .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quinmerac-methyl involves the Skraup cyclization reaction of anthranilic acid . The process typically includes the following steps:

Starting Material: Anthranilic acid.

Final Product: The reaction yields 7-chloro-3-methyl-8-quinolinecarboxylic acid.

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves dissolving the compound in tetrahydrofuran and sulfuric acid, followed by HPLC using acetonitrile-water-sulfuric acid as the mobile phase .

化学反応の分析

Types of Reactions: Quinmerac-methyl undergoes several types of chemical reactions, including:

Photocatalytic Degradation: Involves the use of titanium dioxide (TiO₂) suspensions under UV light, resulting in the formation of various organic intermediates and ionic byproducts.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (HO•) in aqueous media.

Photocatalytic Degradation: Titanium dioxide (TiO₂) suspensions, UV light, and electron acceptors such as hydrogen peroxide (H₂O₂) and molecular oxygen.

Major Products Formed:

科学的研究の応用

Herbicidal Efficacy

Quinmerac-methyl is recognized for its effectiveness in controlling a range of broad-leaved weeds. It is commonly used in conjunction with other herbicides to enhance weed management strategies. Research has shown that quinmerac can be applied at varying rates, typically between 0.1 to 5000 g/ha, depending on the target weed species and crop type .

Table 1: Efficacy of this compound on Common Weeds

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Chenopodium album | 200 | 85 |

| Fallopia convolvulus | 150 | 90 |

| Geranium pusillum | 100 | 80 |

Environmental Impact and Safety

Case Study: Impact on Aquatic Ecosystems

A study assessed the runoff of quinmerac into nearby water bodies during heavy rainfall events. The findings indicated that while concentrations remained below harmful levels for most aquatic life, further research is needed to understand long-term effects on biodiversity .

Residue Monitoring and Analytical Methods

Monitoring residues of quinmerac in food and environmental samples is crucial for ensuring safety standards. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify quinmerac residues at low limits of quantification (LOQ) across various matrices including soil, water, and food products .

Table 2: Monitoring Methods for Quinmerac Residues

| Matrix | Methodology | Limit of Quantification (LOQ) |

|---|---|---|

| Soil | LC-MS/MS | 0.005 mg/kg |

| Water | LC-MS/MS | 0.03 μg/L |

| Food Products | LC-MS/MS | 0.01 mg/kg |

Synergistic Effects with Other Herbicides

Quinmerac is often used in combination with other herbicides to improve efficacy against resistant weed populations. For example, mixtures with phenmedipham and ethofumesate have shown enhanced control over specific weed species in sugar beet crops .

Case Study: Sugar Beet Weed Management

In a two-year field experiment, various herbicide combinations including quinmerac were tested for their effectiveness against common weeds in sugar beet cultivation. Results indicated that the combination treatments significantly reduced weed biomass compared to single herbicide applications, demonstrating the value of quinmerac in integrated weed management strategies .

Future Research Directions

Ongoing research into the chemical reactivity and degradation pathways of quinmerac is essential for understanding its long-term environmental behavior and potential impacts on human health. Studies utilizing quantum chemistry are exploring oxidation mechanisms initiated by hydroxyl radicals, which could inform safer application practices and regulatory measures .

作用機序

Quinmerac-methyl exerts its effects through several mechanisms :

Enzyme Inhibition: Acts as an enzyme inhibitor by binding to specific enzymes and altering their activity, disrupting critical metabolic pathways in plants and microorganisms.

Auxin-Induced Ethylene Production: Stimulates the production of ethylene, which in turn triggers the biosynthesis of abscisic acid, leading to growth inhibition in plants.

Root Absorption: Absorbed through the roots rather than the leaves, effectively limiting weed growth.

類似化合物との比較

Quinmerac-methyl belongs to the class of substituted quinolinecarboxylic acids, which are highly selective auxin herbicides . Similar compounds include:

Quinclorac: Used in rice to control dicot and monocot weeds, particularly barnyardgrass.

Dicamba: Another synthetic auxin herbicide used to control broad-leaved weeds.

Picloram: A selective herbicide used to control woody plants and broad-leaved weeds.

Uniqueness: this compound is unique due to its specific mode of action, targeting enzyme inhibition and auxin-induced ethylene production, making it highly effective in controlling specific weed species while minimizing environmental impact .

生物活性

Quinmerac-methyl, a synthetic auxin herbicide, is known for its role in inhibiting plant growth through various biological mechanisms. This article explores its biological activity, including its effects on plant physiology, mechanisms of action, and comparative studies with other herbicides.

Chemical Structure and Properties

This compound, or 7-chloro-3-methylquinoline-8-carboxylic acid, belongs to the class of quinolinecarboxylic acids. Its chemical structure allows it to mimic natural auxins, which are crucial for plant growth regulation. The compound is characterized by its ability to induce ethylene production and subsequent physiological responses in plants.

This compound functions primarily as a growth regulator through the following mechanisms:

- Ethylene Production : this compound stimulates the biosynthesis of ethylene in plants. Ethylene is a key hormone that influences various growth processes, including fruit ripening and leaf abscission. Studies indicate that quinmerac enhances the expression of ACC synthase, leading to increased levels of ethylene within hours of application .

- Abscisic Acid (ABA) Accumulation : The compound also promotes the accumulation of ABA, which plays a significant role in stress responses and growth inhibition. The increase in ABA correlates with stomatal closure, reduced transpiration, and overall growth suppression .

- Inhibition of Root and Shoot Growth : In controlled experiments, quinmerac has been shown to inhibit both root and shoot elongation significantly. For instance, treated plants exhibited reduced fresh weight and stunted growth compared to controls .

Biological Activity Studies

The biological activity of this compound has been evaluated through various studies focusing on its herbicidal efficacy against different plant species. Below is a summary table highlighting its inhibitory effects on selected plants:

| Plant Species | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Galeopsis aparine | 0.5 | 83 |

| Solanum nigrum | 1.0 | 75 |

| Brassica napus | 0.25 | 68 |

These results indicate that this compound exhibits potent herbicidal properties, particularly against sensitive dicot species.

Comparative Efficacy

In comparative studies with other synthetic auxins such as dicamba and picloram, quinmerac demonstrated superior effectiveness in inducing ethylene production and subsequent growth inhibition. For example:

- Dicamba : While also an effective herbicide, dicamba's mechanism involves different pathways related to auxin transport disruption rather than direct ethylene synthesis stimulation .

- Picloram : Similar to quinmerac in structure but less effective in inducing rapid ABA accumulation and ethylene production .

Case Studies

- Field Trials : In agricultural settings, field trials have shown that quinmerac can effectively control weed populations while minimizing damage to crops when applied at recommended rates. The selectivity is attributed to differential sensitivity among species.

- Laboratory Experiments : Laboratory studies involving various concentrations revealed that lower doses (0.1 - 1 mg/L) effectively inhibited the growth of target weeds without adversely affecting crop species like wheat and maize.

特性

IUPAC Name |

methyl 7-chloro-3-methylquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDJNURFPTXAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。